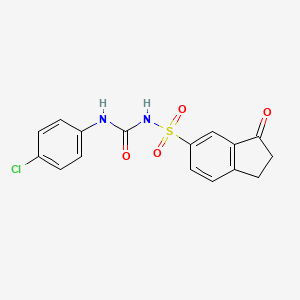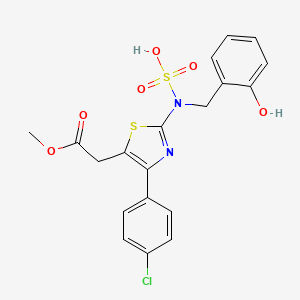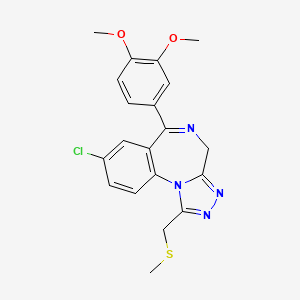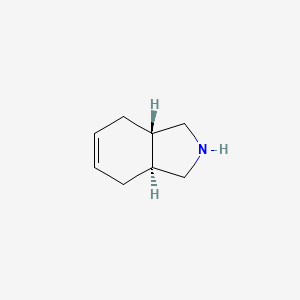
Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- is a synthetic organic compound It is characterized by the presence of a propanamide backbone with various substituents, including a chloro-methylphenoxy group and a dimethyl-pyrrol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the 4-chloro-3-methylphenoxy intermediate, followed by its coupling with a propanamide derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or its effects on biological systems.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its interactions with specific molecular targets could be explored to understand its mechanism of action and therapeutic potential.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be explored for its potential use in agricultural chemicals or other specialized applications.
Mechanism of Action
The mechanism of action of Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects on these targets can lead to changes in cellular functions, which may be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- include other substituted propanamides and phenoxy derivatives. These compounds share structural similarities but may have different substituents that confer unique properties.
Uniqueness
What sets this compound apart is its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. By comparing it with similar compounds, researchers can identify its unique features and explore its potential in various fields.
Properties
CAS No. |
124237-33-8 |
|---|---|
Molecular Formula |
C17H21ClN2O2 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H21ClN2O2/c1-11-10-14(8-9-15(11)18)22-17(4,5)16(21)19-20-12(2)6-7-13(20)3/h6-10H,1-5H3,(H,19,21) |
InChI Key |
ZGUPHRLVJPGVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



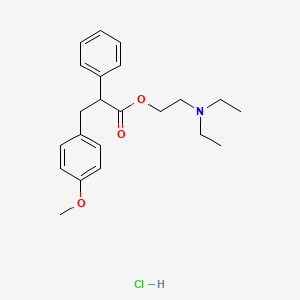
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)





